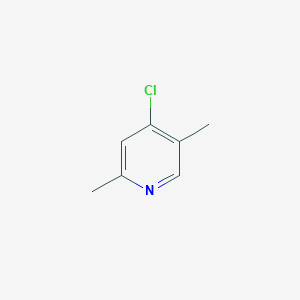

4-Chloro-2,5-dimethylpyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Sciences

Pyridine and its derivatives are a cornerstone of modern chemical sciences, recognized for their versatile applications across numerous fields. researchgate.netopenaccessjournals.com These nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of a vast array of functional molecules. researchgate.net Their unique structural and electronic properties, stemming from the nitrogen heteroatom within the aromatic ring, contribute to their diverse reactivity and utility. openaccessjournals.com

In medicinal chemistry, pyridine scaffolds are integral to a multitude of pharmaceutical drugs, with over 7,000 existing drug molecules containing this core structure. nih.gov Pyridine derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov This has led to their use in treatments for a range of diseases, from microbial infections to cancer. researchgate.netopenaccessjournals.com Prominent examples of pyridine-based drugs include atazanavir (B138) for HIV and imatinib (B729) mesylate for chronic myelogenous leukemia. nih.gov

Beyond pharmaceuticals, pyridine derivatives are crucial in materials science and analytical chemistry. They are used in the synthesis of polymers with enhanced thermal and electrical properties, as well as in the creation of dyes and pigments. smolecule.com The nitrogen atom's lone pair of electrons also makes them effective ligands in coordination chemistry and as chemosensors for detecting various ions and neutral molecules. tandfonline.com

Historical Context of 4-Chloro-2,5-dimethylpyridine in Synthetic Organic Chemistry

While the broader history of pyridine dates back to its isolation from coal tar in the 19th century, the specific historical context of this compound is more recent and tied to the advancement of synthetic methodologies. openaccessjournals.com The development of substituted pyridines like this compound has been driven by the need for specific building blocks in targeted organic synthesis.

The synthesis of related chlorinated pyridine derivatives has been a subject of study for decades. For instance, methods for preparing compounds like 4-chloro-2,6-lutidine-1-oxide have been documented, building upon earlier work on pyridine N-oxides. prepchem.com The synthesis of this compound itself is often achieved through the chlorination of 2,5-dimethylpyridine (B147104) (2,5-lutidine). One documented method involves the reaction of 3,5-lutidine with thionyl chloride to produce 4-chloro-3,5-dimethylpyridin-1-ium chloride. mdpi.com

The importance of such chlorinated pyridines lies in their reactivity. The chlorine atom at the 4-position enhances the molecule's susceptibility to nucleophilic substitution, making it a valuable intermediate for introducing other functional groups onto the pyridine ring. cymitquimica.com This reactivity has been harnessed in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

Scope and Research Trajectories Pertaining to this compound

Current and future research involving this compound is primarily focused on its application as a versatile intermediate in organic synthesis. The compound's structure, featuring a chlorine substituent and two methyl groups on the pyridine ring, offers specific steric and electronic properties that chemists can exploit.

One key research trajectory is its use in the synthesis of novel bioactive molecules. The pyridine core is a well-established pharmacophore, and the specific substitution pattern of this compound allows for the creation of unique derivatives for biological screening. For example, the reactivity of the chloro group allows for its displacement by various nucleophiles, enabling the synthesis of a library of compounds for drug discovery programs.

Another area of investigation is in the field of materials science. The incorporation of specifically functionalized pyridines can influence the electronic and photophysical properties of organic materials. Research into the synthesis of unsymmetrical diarylpyridines, for instance, highlights the utility of chloro-substituted pyridines in creating complex aromatic systems through cross-coupling reactions like the Suzuki-Milaura coupling. researchgate.netbeilstein-journals.org The dehalogenation of such compounds further expands their synthetic utility. beilstein-journals.org

Furthermore, the study of the reactivity of this compound itself continues to be of interest. For example, research has shown that the steric hindrance from the two methyl groups can influence its reactivity in C-N cross-coupling reactions. mdpi.com Understanding these subtleties is crucial for designing efficient and selective synthetic routes.

Below is a table summarizing the key properties of this compound and a related starting material, 2,5-Dimethylpyridine.

| Property | This compound | 2,5-Dimethylpyridine |

| CAS Number | 22282-80-0 glpbio.com | 589-93-5 chemicalbook.com |

| Molecular Formula | C₇H₈ClN glpbio.com | C₇H₉N chemicalbook.com |

| Molecular Weight | 141.60 g/mol | 107.15 g/mol chemicalbook.com |

| Boiling Point | Not available | 157 °C chemicalbook.com |

| Melting Point | Not available | -15 °C chemicalbook.com |

| Physical State | Not available | Clear liquid chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEAPXXPQSPHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627349 | |

| Record name | 4-Chloro-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-80-0 | |

| Record name | 4-Chloro-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2,5 Dimethylpyridine

Regioselective Synthesis Strategies for 4-Chloro-2,5-dimethylpyridine

Achieving regioselectivity in the synthesis of substituted pyridines is a significant chemical challenge. The electronic nature of the pyridine (B92270) ring and the directing effects of existing substituents heavily influence the position of incoming groups. For this compound, strategies must selectively introduce a chlorine atom at the C4 position, avoiding reactions at other sites.

Chlorination Reactions of Pyridine Precursors

The direct chlorination of a pyridine ring is often complicated by the pyridine nitrogen's deactivating effect towards electrophilic substitution. However, functionalization can be achieved through various strategies. While direct electrophilic chlorination of 2,5-dimethylpyridine (B147104) (2,5-lutidine) is challenging and may lead to a mixture of regioisomers, alternative pathways starting from activated precursors are more common.

One established method for the chlorination of pyridines involves the activation of the ring via N-oxidation. The resulting pyridine N-oxide can then be chlorinated. For instance, the reaction of a pyridine N-oxide with phosphorus oxychloride (POCl₃) is a well-known method to introduce a chlorine atom, typically at the 2- or 4-position. While a direct, single-step, highly regioselective chlorination of 2,5-dimethylpyridine at the C4 position is not extensively documented, multi-step sequences involving activated intermediates are the preferred route. orientjchem.org Another approach involves the Sandmeyer reaction, where an amino group at the 4-position is converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) chloride catalyst. mdpi.comgoogle.comlscollege.ac.in This method offers high regioselectivity, provided the corresponding 4-amino-2,5-dimethylpyridine precursor is accessible.

De novo Pyridine Ring Synthesis Approaches

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers an alternative route that can provide high regiocontrol by incorporating the desired substituents into the starting materials. Two classical methods for this are the Hantzsch and Bohlmann-Rahtz pyridine syntheses.

The Hantzsch Pyridine Synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. rrbdavc.orgambeed.comwikipedia.orgorganic-chemistry.org To produce this compound, this method would require specifically chosen precursors, which can be complex to synthesize.

The Bohlmann-Rahtz Pyridine Synthesis allows for the generation of substituted pyridines by condensing an enamine with an ethynylketone. jchemrev.combaranlab.orgorganic-chemistry.orgresearchgate.net This reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to yield a trisubstituted pyridine. organic-chemistry.org The regioselectivity is generally high. beilstein-journals.org Adapting this synthesis for this compound would necessitate the use of acyclic precursors already containing the required carbon skeleton and a chlorine atom at the appropriate position. While powerful for generating substituted pyridines, specific applications of these de novo methods for the direct synthesis of this compound are not prominently featured in the literature, likely due to the availability of functionalization routes from the pyridine core itself.

Precursor Compounds and Reaction Pathways for this compound Synthesis

The most practical routes to this compound often involve the functionalization of a pre-existing pyridine ring through a series of reliable reactions. The use of N-oxide derivatives is a key strategy in many of these pathways.

Synthesis from 2,5-dimethylpyridine N-oxide Hydrochloride

Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide group activates the C2 and C4 positions for nucleophilic substitution and can be readily removed later if necessary. A common method for converting pyridine N-oxides to 4-chloropyridines involves reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). ingentaconnect.com

For the analogous synthesis of 4-chloro-2,6-dimethylpyridine (B1297441), 2,6-dimethylpyridine-N-oxide hydrochloride is refluxed with POCl₃. scispace.com This reaction proceeds by activation of the N-oxide by the chlorinating agent, followed by nucleophilic attack of a chloride ion at the 4-position. It is a well-established transformation that provides a reliable pathway to 4-chlorinated pyridines.

Table 1: General Reaction Conditions for Chlorination of Dimethylpyridine N-oxides

| Precursor | Reagent | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 2,6-dimethylpyridine-N-oxide hydrochloride | POCl₃ | Reflux, 16 hours | 4-chloro-2,6-dimethylpyridine | scispace.com |

Utilization of Substituted Pyridine N-oxide Compounds as Precursors

A highly effective strategy for introducing a chlorine atom at the C4 position involves a multi-step sequence starting from 2,5-dimethylpyridine. This pathway leverages the directing effects of the N-oxide and a nitro group.

A plausible and well-documented synthetic sequence is as follows:

N-Oxidation: 2,5-dimethylpyridine is oxidized to 2,5-dimethylpyridine N-oxide, typically using an oxidizing agent like hydrogen peroxide in acetic acid. orientjchem.orggoogleapis.com

Nitration: The resulting N-oxide is nitrated at the 4-position. The N-oxide group activates the C4 position for electrophilic substitution, allowing for regioselective introduction of a nitro group (-NO₂) using fuming nitric acid. orientjchem.orggoogleapis.com

Conversion of Nitro to Chloro Group: The 4-nitro-2,5-dimethylpyridine N-oxide can then be converted to the 4-chloro derivative. This can be achieved by heating the 4-nitro compound with a chlorinating agent such as acetyl chloride or phosphorus oxychloride (POCl₃). ingentaconnect.com For example, heating 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide with acetyl chloride yields 4-chloro-2,6-dimethylpyridine N-oxide hydrochloride. A similar reaction using 4-nitro-2,3-dimethylpyridine N-oxide with POCl₃ provides 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide. ingentaconnect.com

This multi-step approach, while longer, provides excellent regiocontrol for the synthesis of the target compound.

Reactant Stoichiometry and Optimization in this compound Synthesis

The optimization of reaction conditions is critical for maximizing yield and purity while minimizing byproducts. Key parameters include the choice of reagents, their stoichiometric ratios, solvent, temperature, and the use of bases or catalysts.

In the chlorination of pyridine N-oxides, the choice of chlorinating agent and base can significantly impact regioselectivity and yield. For instance, in the synthesis of a 2-chloro-3,5-trisubstituted pyridine, a screening of conditions revealed that using oxalyl chloride as the chlorinating agent with triethylamine (B128534) (Et₃N) as the base in dichloromethane (B109758) at 0°C gave superior regioselectivity (>99:1) and yield (76%) compared to other combinations like POCl₃ with 2,6-lutidine. acs.org Further optimization showed that decreasing the reaction temperature to -70°C could increase the yield to 86%. acs.org While a 1.1 equivalent of both base and chlorinating agent was sufficient, using 2.0 equivalents of each was found to ensure consistent reaction kinetics and yield. acs.org

The stoichiometry of reagents in chlorination reactions is crucial. For example, in the synthesis of 4-chloro-N,N-dimethyl picolinamide, a combination of SOCl₂ and POCl₃ in a 5:1 ratio was found to be optimal. researchgate.net Such optimization studies, though often performed on analogous systems, provide a valuable framework for developing efficient protocols for this compound.

Table 2: Example of Optimization Parameters for Regioselective Chlorination of a Pyridine N-oxide

| Chlorinating Agent | Base | Solvent | Temperature (°C) | Regioselectivity (C2:C6) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| POCl₃ | 2,6-Lutidine | CH₂Cl₂ | 0 | 93:7 | 63 | acs.org |

| Oxalyl Chloride | Et₃N | CH₂Cl₂ | 0 | >99:1 | 76 | acs.org |

| Oxalyl Chloride | i-Pr₂NEt | CH₂Cl₂ | 0 | 88:12 | 70 | acs.org |

This data highlights that a careful selection of reagents and reaction conditions is paramount for achieving the desired outcome in the synthesis of substituted pyridines like this compound.

Catalytic Systems in the Synthesis of this compound

Modern synthetic routes increasingly rely on sophisticated catalytic systems to enhance reaction rates, improve yields, and control selectivity. The chlorination of the 2,5-dimethylpyridine (2,5-lutidine) ring, particularly at the C-4 position, benefits significantly from such approaches.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. orgsyn.org In the context of chlorination, an ionic chlorinating agent (e.g., from sodium chloride) is often insoluble in the organic solvent containing the pyridine substrate. A phase-transfer catalyst, which is soluble in both phases, overcomes this barrier. biomedres.us

The catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms a lipophilic ion pair with the chloride anion from the inorganic salt. biomedres.uspatsnap.com This ion pair migrates into the organic phase, where the "naked" and highly reactive chloride anion can participate in the substitution reaction. princeton.edumdpi.com After the reaction, the catalyst can return to the initial phase to repeat the cycle, making it a catalytic process. princeton.edu

A notable application of this principle is seen in the synthesis of the related compound, 4-chloro-2,3-dimethylpyridine 1-oxide. In this synthesis, benzyltributylammonium chloride is employed as a phase-transfer catalyst to facilitate the reaction between 4-nitro-2,3-dimethylpyridine N-oxide and sodium chloride in an acetonitrile/aqueous HCl system. chemicalbook.com This reaction proceeds under reflux conditions and achieves a high yield, demonstrating the efficacy of PTC in promoting the chlorination of a lutidine N-oxide backbone. chemicalbook.com The use of such catalysts can lead to high yields and product purity while often allowing for milder reaction conditions. princeton.edu

The efficiency and selectivity of a catalytic system are paramount for a successful synthesis. In pyridine chlorination, selectivity is crucial, especially when multiple positions on the ring are susceptible to substitution. While specific comparative data for various catalysts in the direct synthesis of this compound is not extensively detailed in readily available literature, valuable insights can be drawn from studies on closely related pyridine N-oxides.

The choice of catalyst, reagents, and reaction conditions can dramatically influence the regioselectivity of the chlorination. For instance, in the chlorination of substituted pyridine N-oxides, the combination of the chlorinating agent and the base plays a critical role. Experiments have shown that using phosphorus oxychloride (POCl₃) with 2,6-lutidine as the base can yield a high degree of regioselectivity. acs.org An even greater selectivity (greater than 99:1 for the desired isomer) and a 76% assay yield were achieved using oxalyl chloride in combination with triethylamine (Et₃N) at low temperatures. acs.org This highlights that even subtle changes, such as switching the base from triethylamine to the sterically similar diisopropylethylamine, can cause a significant drop in selectivity. acs.org

The following table summarizes findings on catalyst/reagent performance in the chlorination of substituted pyridines, providing a proxy for evaluating potential systems for this compound synthesis.

| Target Compound/Precursor | Catalyst/Reagent System | Solvent | Yield | Selectivity (Isomer Ratio) | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2,3-dimethylpyridine 1-oxide | Benzyltributylammonium Chloride (PTC) / NaCl / HCl | Acetonitrile / Water | 98.5% | Not Specified | chemicalbook.com |

| 2-Chloro-3-arylthio-5-aryloxypyridine | Oxalyl Chloride / Et₃N | Dichloromethane | 76% (Assay) | >99:1 (C2 vs C6) | acs.org |

| 2-Chloro-3-arylthio-5-aryloxypyridine | POCl₃ / 2,6-Lutidine | Dichloromethane | 63% | 93:7 (C2 vs C6) | acs.org |

| 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl | Triphosgene (B27547) / Toluene (B28343) | Toluene | >96% | High (Purity ~99.7%) |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade (typically >95% purity) this compound necessitates effective purification and isolation protocols to remove unreacted starting materials, catalysts, and isomeric byproducts. A multi-step approach combining several standard laboratory techniques is often employed.

The initial work-up of the reaction mixture frequently involves pH adjustment. For pyridine derivatives, making the solution basic (e.g., with NaOH) can help precipitate unreacted materials or byproducts, while the desired product may remain in the organic layer. chemicalbook.com This is typically followed by liquid-liquid extraction using an appropriate organic solvent like dichloromethane, chloroform, or toluene to separate the product from the aqueous phase. patsnap.comchemicalbook.com

For achieving higher purity, chromatography is a common and effective method. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase, with a gradient elution system such as hexane/ethyl acetate (B1210297), can effectively separate the target compound from closely related impurities. rsc.orgrsc.org The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). rsc.org

Recrystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. Solvents like ethanol (B145695) have been successfully used for recrystallizing other chloropyridine derivatives. nih.govchemicalbook.com For some compounds, a second recrystallization can increase purity significantly. orgsyn.org

The following table outlines common purification techniques applicable to chloropyridine derivatives.

| Technique | Description | Typical Solvents/Reagents | Purpose | Reference |

|---|---|---|---|---|

| pH Adjustment & Extraction | The reaction mixture pH is adjusted (often to basic) to facilitate separation of components between aqueous and organic layers. | NaOH, Dichloromethane, Chloroform, Toluene | Initial work-up, removal of acids/bases and water-soluble impurities. | patsnap.comchemicalbook.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Silica Gel, Alumina, Hexane/Ethyl Acetate | Separation of target compound from isomers and other organic impurities. | rsc.orgrsc.org |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Ethanol, 1,2-Dimethoxyethane | Final purification to achieve high-purity crystalline product. | orgsyn.orgnih.govchemicalbook.com |

| Distillation | Separation of liquids with different boiling points. Can be performed under reduced pressure for high-boiling compounds. | N/A | Purification of liquid products or removal of volatile solvents/impurities. | patsnap.com |

| Trituration | A solid is washed with a solvent in which the desired product is insoluble, but impurities are soluble. | Petroleum Ether | Washing the crude solid product to remove soluble impurities. | bldpharm.com |

Chemical Transformations and Derivatization Reactions of 4 Chloro 2,5 Dimethylpyridine

The reactivity of the 4-chloro-2,5-dimethylpyridine core is primarily dictated by the chloro substituent at the C4 position of the pyridine (B92270) ring. This position is susceptible to both nucleophilic attack and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of this compound. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the C4 position, leading to the displacement of the chloride leaving group.

The direct displacement of the 4-chloro substituent by an amino group is a fundamental transformation for producing 4-aminopyridine (B3432731) derivatives. These reactions are typically performed using ammonia (B1221849) or primary/secondary amines as nucleophiles. While direct amination of this compound is anticipated, specific literature examples are scarce. However, studies on closely related substrates, such as 4-chloro-2,6-dimethylpyridine (B1297441), demonstrate the feasibility of this reaction. For instance, amination can be achieved using reagents like sodium amide (NaNH₂) in a reaction known as the Chichibabin amination. thieme-connect.de This reaction generally proceeds under high temperatures in aprotic solvents. thieme-connect.de Acid-promoted amination with anilines has also proven effective for other chloropyridine systems, often using alcoholic solvents or water. preprints.org

The reaction of 4-bromo(chloro)-2,6-dimethylpyridine with potassium amide in liquid ammonia has been studied, indicating that amination of such substituted pyridines can occur. For 2,6-disubstituted pyridines, amination with sodium amide typically yields the 4-amino derivative. savemyexams.com

Table 1: Representative Amination Reactions of Related Chlorodimethylpyridines

| Substrate | Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 4-Chloro-2,6-dimethylpyridine | Sodium amide (NaNH₂) | High Temperature | 4-Amino-2,6-dimethylpyridine | Not specified | savemyexams.com |

| 4-Bromo-2,6-dimethylpyridine | Potassium amide (KNH₂) | Liquid Ammonia | Mixture of 3- and 4-amino-2,6-dimethylpyridine | Not specified |

Alkoxy and thioether functionalities can be introduced at the C4 position through nucleophilic substitution with alkoxides and thiolates, respectively. These reactions expand the diversity of derivatives obtainable from this compound.

Alkoxylation is typically achieved by reacting the chloropyridine with an alkali metal alkoxide, such as sodium methoxide (B1231860) or potassium tert-butoxide, in a polar aprotic solvent like DMSO or DMF. google.comsmolecule.com A patent describes the reaction of the closely related 4-chloro-2,3,5-trimethylpyridine (B35177) with sodium methoxide in DMSO at 55-60°C, affording the corresponding 4-methoxy derivative in high yield. google.com Another patent details the reaction of 4-chloro-2,3,5-trimethylpyridine N-oxide with sodium methoxide at 70°C, resulting in a 92% yield of the methoxylated product. google.com

Thiolation follows a similar mechanistic pathway, employing a sulfur nucleophile like sodium thiomethoxide. sigmaaldrich.com While direct thiolation of this compound is not extensively documented in the reviewed literature, the reaction is a standard method for installing sulfur-based functional groups on activated aryl halides. libretexts.org For example, the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole (B30804) proceeds via nucleophilic substitution at the chloromethyl group, but highlights the utility of sulfur nucleophiles in modifying related pyridine structures. googleapis.com

Table 2: Representative Alkoxylation of a 4-Chloro-trimethylpyridine Analog

| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield | Citation |

|---|---|---|---|---|---|---|---|

| 4-Chloro-2,3,5-trimethylpyridine | Sodium methoxide | DMSO | 55-60°C | 8 h | 4-Methoxy-2,3,5-trimethylpyridine | High | google.com |

| 4-Chloro-2,3,5-trimethylpyridine N-oxide | Sodium methoxide | Methanol | 70°C | 16 h | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | 92% | google.com |

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and this compound serves as a suitable substrate for these transformations. wikipedia.org

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. libretexts.org While aryl bromides and iodides are more reactive, protocols have been developed to effectively couple aryl chlorides. uwindsor.ca

Research on related compounds, such as 3,5-dibromo-4-chloro-2,6-dimethylpyridine, has demonstrated the successful application of Suzuki coupling to create diarylpyridines. beilstein-journals.org In these reactions, a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ is often employed with a phosphine (B1218219) ligand and a base like K₂CO₃ or K₃PO₄ in a solvent system such as toluene (B28343)/water. beilstein-journals.org

Table 3: General Conditions for Suzuki-Miyaura Coupling of Related Chloropyridines

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Citation |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2,4,6-trimethylpyridine | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3,5-Diaryl-2,4,6-trimethylpyridines | beilstein-journals.org |

| 4-Bromochlorobenzene | Phenylboronic acid | Palladium standard solution | KOH | Ethanol (B145695)/H₂O | 4-Chloro-1,1'-biphenyl | chemspider.com |

The Sonogashira coupling facilitates the reaction between a terminal alkyne and an aryl halide, such as this compound, to form an alkynylpyridine. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, like an amine. organic-chemistry.org

Table 4: Representative Sonogashira Coupling of a Chloro-Iodopyridine

| Substrate | Coupling Partner | Catalyst System | Solvent | Temperature | Product | Yield | Citation |

|---|---|---|---|---|---|---|---|

| 2-Chloro-5-iodopyridine (B1352245) | Phenylacetylene (B144264) (1 equiv.) | PdCl₂(PPh₃)₂ | [TBP][4EtOV] (Ionic Liquid) | 55°C | 2-Chloro-5-(phenylethynyl)pyridine | 72% | beilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgenvironmentclearance.nic.in This method is particularly useful for substrates that are not reactive enough for traditional SNAr amination. wikipedia.org The reaction typically employs a palladium precatalyst, a bulky phosphine ligand, and a base. wikipedia.org

The application of this reaction to this compound must consider steric effects. A study on the related 4-chloro-3,5-dimethylpyridine (B123268) found that its reaction with 4-methoxyaniline did not proceed, which was attributed to the significant steric hindrance from the two methyl groups adjacent to the chlorine atom, likely impeding the oxidative addition step. ambeed.com This suggests that successful Buchwald-Hartwig amination of this compound may be limited to less sterically demanding amines or require carefully optimized catalyst systems with specific ligands designed to overcome this steric barrier.

Table 5: Buchwald-Hartwig Amination of a Related Sterically Hindered Chloropyridine

| Substrate | Amine | Catalyst System | Result | Citation |

|---|---|---|---|---|

| 4-Chloro-3,5-dimethylpyridine | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | No reaction observed, attributed to steric hindrance | ambeed.com |

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound is significantly influenced by the interplay of its substituents: the electron-withdrawing chloro group, the electron-donating methyl groups, and the nitrogen atom of the pyridine ring. This section details the oxidative and reductive transformations of the molecule.

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is a common strategy in the synthesis of pharmaceutical intermediates, as the N-oxide group can activate the pyridine ring for further reactions or be removed later. smolecule.comvulcanchem.com The oxidation is typically achieved using peracids or hydrogen peroxide. smolecule.com

| Starting Material | Oxidizing Agent(s) | Solvent | Conditions | Product | Yield | Reference(s) |

| 4-Chloro-2,3,5-trimethylpyridine | Hydrogen Peroxide (50%) | Acetic Acid | 30°C, 1 hour | 4-Methoxy-2,3,5-trimethylpyridine 1-oxide* | 89% | |

| 3,5-Dimethylpyridine (B147111) | Hydrogen Peroxide | Acetic Acid | 80°C | 3,5-Dimethylpyridine N-oxide | - | vulcanchem.com |

| 4-Nitro-2,3-dimethylpyridine N-oxide | Acetyl Chloride | Ethanol | 65°C, 5 hours | 4-Chloro-2,3-dimethylpyridine (B1603871) 1-oxide** | 100% (crude) | chemicalbook.com |

| 2-(Chloromethyl)-3,5-dimethylpyridine | m-CPBA or H₂O₂ | - | - | Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide | - | vulcanchem.com |

Note: The initial product in this multi-step synthesis is 4-Chloro-2,3,5-trimethylpyridine, which is then converted to the methoxy (B1213986) derivative before oxidation. *Note: This reaction shows the conversion of a nitro-N-oxide to a chloro-N-oxide, which is a related transformation.

Catalytic hydrogenation of chloropyridines can lead to two primary outcomes: reduction of the pyridine ring or hydrogenolysis (cleavage) of the carbon-chlorine bond. The selectivity of this process is highly dependent on the choice of catalyst, solvent, and reaction conditions. For compounds like this compound, the primary focus of regioselective hydrogenation is often the removal of the chlorine atom, a process known as hydrodechlorination. organic-chemistry.org

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrodechlorination of chloroarenes. organic-chemistry.orggoogle.com Research on analogous compounds demonstrates high selectivity for C-Cl bond cleavage over ring reduction. For example, 2,6-dimethyl-4-chloropyridine is hydrogenated to 2,6-lutidine using a 5% Pd/C catalyst in ethanol at a mild hydrogen pressure (0.1 MPa) and temperature (35-40°C). google.com This method achieves dechlorination without affecting the pyridine ring or methyl groups. Similarly, the dechlorination of 2-Chloro-3,5-dimethylpyridine is achieved with a Pd/C catalyst and hydrogen gas in ethanol, yielding 3,5-dimethylpyridine with 96% efficiency.

Controlling the reaction conditions is crucial for achieving the desired regioselectivity. In some cases, multi-stage processes involving different temperatures and pressures are used to selectively reduce one functional group (like a nitro group) while preserving a chloro substituent. google.com For the hydrogenation of this compound, mild conditions with a Pd/C catalyst would be expected to favor the regioselective removal of the chlorine atom to yield 2,5-dimethylpyridine (B147104).

| Starting Material | Catalyst | Hydrogen Source | Solvent | Conditions | Primary Product | Reference(s) |

| 2,6-dimethyl-4-chloropyridine | 5% Pd/C | H₂ gas | Ethanol | 0.1 MPa, 35-40°C, 8-10h | 2,6-lutidine | google.com |

| 2-Chloro-3,5-dimethylpyridine | Pd/C | H₂ gas | Ethanol | 0.1–0.2 MPa, 35–40°C | 3,5-dimethylpyridine | |

| General Chloroarenes | Pd/C | H₂ gas | - | Neutral conditions | Dechlorinated arene | organic-chemistry.org |

| Various (iso)quinolines | N-doped carbon modified iron | H₂ gas | THF | 50 bar, 100°C | Hydrogenated N-heteroarene | rsc.org |

Functional Group Interconversions on the Methyl Substituents of this compound

The methyl groups at the C2 and C5 positions of the pyridine ring are available for various chemical modifications, known as functional group interconversions. These reactions allow for the introduction of new functionalities, which is a key strategy in the synthesis of more complex molecules. Common transformations include halogenation and oxidation.

Halogenation of the methyl groups can be achieved through free-radical pathways. Under UV light and in the absence of a Lewis acid catalyst, reagents like chlorine or bromine will preferentially substitute a hydrogen atom on a methyl group attached to an aromatic ring rather than the ring itself. libretexts.orgmsu.edu This reaction can proceed stepwise, potentially replacing one, two, or all three hydrogens on a methyl group. libretexts.org For instance, the reaction of 3,5-Dimethylpyridine can be directed to chloromethylation at the 2-position to form 2-(Chloromethyl)-3,5-dimethylpyridine. vulcanchem.com Subsequent treatment of hydroxymethyl intermediates with agents like thionyl chloride (SOCl₂) is also a standard method for producing chloromethyl groups.

Oxidation of the methyl groups is another important transformation. Depending on the oxidizing agent and reaction conditions, methyl groups can be converted into hydroxymethyl, aldehyde, or carboxylic acid functionalities. The oxidation of methylpyridines with strong oxidizing agents can lead to the formation of carboxylic acids, which may subsequently decarboxylate under the reaction conditions. bme.hu

| Transformation | Reagent(s) | Conditions | Functionalized Group(s) | Product Type | Reference(s) |

| Chloromethylation | Thionyl chloride (SOCl₂) | Dichloromethane (B109758), 0–3°C | 2-Hydroxymethyl | 2-(Chloromethyl)pyridine derivative | |

| Free-Radical Chlorination | Chlorine (Cl₂) | UV light, boiling solvent | 2- and/or 5-Methyl | (Chloromethyl)pyridine derivative | libretexts.orgmsu.edu |

| N-Oxide Chloromethylation | Chloromethyl methyl ether, Lewis acid | - | 2-Methyl (on N-oxide) | 2-(Chloromethyl)pyridine N-oxide derivative | vulcanchem.com |

| Oxidation to Carboxylic Acid | Argentous sulfate (B86663) or oxide | Elevated temperature | 2- and/or 5-Methyl | Pyridinecarboxylic acid (may decarboxylate) | bme.hu |

Mechanistic Investigations of Reactions Involving 4 Chloro 2,5 Dimethylpyridine

Elucidation of Reaction Mechanisms for Nucleophilic Displacements at the C-4 Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. In the case of 4-Chloro-2,5-dimethylpyridine, the chlorine atom at the C-4 position is susceptible to displacement by a variety of nucleophiles. The mechanism of these reactions is generally accepted to proceed through a two-step addition-elimination pathway.

The initial and often rate-determining step involves the attack of a nucleophile on the electron-deficient C-4 carbon of the pyridine (B92270) ring. This leads to the formation of a high-energy anionic intermediate, commonly referred to as a Meisenheimer complex. The stability of this intermediate is a critical factor in determining the reaction rate. For pyridine derivatives, the nitrogen atom in the ring plays a significant role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho (C-2, C-6) or para (C-4) positions. nih.gov

Kinetic studies on related substituted pyridinium (B92312) ions have shown that the nature of the leaving group and the nucleophile significantly influences the reaction mechanism. For instance, in reactions with piperidine (B6355638), the rate-determining step can shift from the initial nucleophilic addition to the deprotonation of the addition intermediate. nih.govnih.gov While specific kinetic data for this compound is not extensively available in the reviewed literature, the general principles of SNAr on pyridine systems provide a framework for understanding its reactivity. The reaction is anticipated to be second order, with the rate dependent on the concentrations of both the pyridine substrate and the nucleophile.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the finer details of SNAr mechanisms on pyridine rings. These studies help in visualizing the transition states and calculating the activation energies, thereby predicting the most favorable reaction pathways. For substituted pyridines, DFT calculations have been used to assess the electrophilicity of the carbon centers, confirming that the C-2 and C-4 positions are the most susceptible to nucleophilic attack.

Mechanistic Studies of Cross-Coupling Pathways with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations. The most common cross-coupling reactions involving aryl halides include the Suzuki-Miyaura, Buchwald-Hartwig, and other related couplings.

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: Following oxidative addition, the transmetalation step occurs. In a Suzuki-Miyaura coupling, for example, an organoboron reagent (such as a boronic acid) transfers its organic group to the palladium(II) complex. This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The specific ligand and reaction conditions can influence the dominant catalytic species and the operative mechanism. For instance, with sterically hindered ligands, monoligated palladium(0) species may be favored, which can exhibit different reactivity and selectivity compared to bis-ligated species.

Influence of Steric and Electronic Effects on the Reactivity of this compound

The reactivity of this compound is intricately controlled by the electronic and steric effects of the two methyl groups and the chlorine atom on the pyridine ring.

Electronic Effects: The two methyl groups are electron-donating groups (EDGs) through an inductive effect. This increases the electron density on the pyridine ring. In the context of nucleophilic aromatic substitution, EDGs generally decrease the reactivity of the ring towards nucleophiles by destabilizing the negatively charged Meisenheimer intermediate. However, the nitrogen atom in the pyridine ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the C-4 position. The net effect is a balance between the activating effect of the ring nitrogen and the deactivating effect of the methyl groups.

In palladium-catalyzed cross-coupling reactions, the electron-donating nature of the methyl groups can influence the rate of oxidative addition. Increased electron density on the pyridine ring can make the C-Cl bond stronger and less susceptible to cleavage by the palladium catalyst.

Steric Effects: The methyl group at the C-2 position (ortho to the nitrogen) can exert a significant steric hindrance. In nucleophilic substitution reactions, this steric hindrance can impede the approach of a bulky nucleophile to the nitrogen atom, but its effect on the C-4 position is less direct.

In cross-coupling reactions, the steric bulk of the ligand on the palladium catalyst is a critical parameter. For substrates with steric hindrance near the reaction center, the choice of a less bulky ligand might be necessary to facilitate the oxidative addition step. Conversely, bulky ligands can sometimes promote reductive elimination. The interplay between the steric properties of the substrate and the ligand is a key aspect of catalyst design and optimization for reactions involving this compound.

Applications of 4 Chloro 2,5 Dimethylpyridine in Medicinal Chemistry Research

4-Chloro-2,5-dimethylpyridine as an Intermediate in Pharmaceutical Synthesis

The chemical structure of this compound makes it a valuable building block in the creation of more complex molecules. The chlorine atom acts as a leaving group, readily participating in nucleophilic substitution reactions, which allows for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

This compound has been identified as a key starting material in the synthesis of potent analgesic compounds, specifically those belonging to the 4-anilidopiperidine class. google.com In a documented synthetic route, this compound is reacted with aniline (B41778) to yield 4-anilino-2,5-dimethylpyridine. This intermediate is then acylated, for instance with propionic anhydride, to produce 4-(N-propananilido)-2,5-dimethylpyridine. google.com

Subsequent catalytic hydrogenation of the pyridine (B92270) ring reduces it to a piperidine (B6355638) structure. This is followed by N-alkylation to yield the final analgesic compounds. google.com The 2,5-dimethyl substitution pattern on the piperidine ring, which originates from the starting material, is a critical feature for the analgesic activity of the resulting molecules. google.com

Table 1: Synthesis of Analgesic Precursors from this compound

| Starting Material | Intermediate Product | Application |

|---|

While direct synthesis of marketed drugs from this compound is not widely documented, its structural isomers and related derivatives are fundamental to the production of proton pump inhibitors (PPIs), a class of drugs used to treat peptic ulcers and eradicate Helicobacter pylori. smolecule.comingentaconnect.com For example, the related compound 4-chloro-2,3-dimethylpyridine-1-oxide is a key intermediate in the synthesis of Rabeprazole. smolecule.comingentaconnect.com

The general synthetic strategy for many PPIs involves the nucleophilic substitution of the 4-chloro group on the pyridine ring with a substituted alkoxy group. google.com A similar pathway is applicable to 4-chloro-3,5-dimethylpyridine (B123268) derivatives, which are used as intermediates for anti-ulcer drugs like Omeprazole. google.comindiamart.com The pyridine moiety is eventually linked to a benzimidazole (B57391) core to form the final active pharmaceutical ingredient. google.comgoogle.com These syntheses underscore the importance of the chloro-dimethylpyridine scaffold in the development of anti-ulcerative agents.

The reactivity of this compound facilitates its use in creating a variety of complex heterocyclic compounds with potential therapeutic applications beyond analgesics and anti-ulcer agents. For instance, a derivative, 4-chloro-2-chloromethyl-3,5-dimethylpyridine, serves as an intermediate for synthesizing substituted benzimidazoles. google.com In one process, it reacts with 5-methoxy-2-mercaptobenzimidazole (B30804) to form 2-[2-(4-chloro-3,5-dimethylpyridyl)methylthio]-5-methoxy-benzimidazole. google.com This resulting molecule can then be further modified, such as by replacing the chlorine with a methoxy (B1213986) group, to produce compounds investigated for their therapeutic properties. google.com

Structure-Activity Relationship (SAR) Studies of this compound Derived Compounds

The this compound scaffold is not only a synthetic intermediate but also a valuable tool for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of ligands derived from this scaffold, researchers can probe the molecular interactions that govern biological activity.

The presence and position of methyl groups on a drug molecule can significantly influence its biological activity. nih.gov Methyl groups can fit into hydrophobic pockets within a protein's binding site, potentially increasing binding affinity and potency. nih.gov In the context of derivatives from this compound, the 2,5-dimethyl pattern is integral to the structure of the final compounds.

In the synthesis of 4-anilidopiperidine analgesics, the methyl groups are retained in the final piperidine ring. google.com The specific stereochemistry and placement of these methyl groups are crucial determinants of the analgesic potency. google.comarizona.edu Likewise, in SAR studies of other pyridine-based compounds, the methylation pattern on the central aromatic ring has been shown to be a key element of the pharmacophore, with changes in the position of methyl groups leading to significant variations in cellular potency. jst.go.jp This highlights that the inherent 2,5-dimethyl arrangement in the starting material is a critical contributor to the biological profile of the resulting therapeutic candidates.

The this compound structure represents a "privileged scaffold," a molecular framework that can be used to develop ligands for various biological targets. Its utility in rational drug design stems from its defined and modifiable features. The pyridine core provides a rigid structure, while the methyl groups offer specific steric and hydrophobic characteristics. nih.gov

Crucially, the chlorine atom at the 4-position serves as a versatile chemical handle. It directs synthetic modifications, allowing for the planned introduction of different substituents through reactions like nucleophilic substitution. google.comgoogle.com This enables the systematic exploration of chemical space around the core scaffold to optimize interactions with a biological target. The syntheses of both analgesics and PPI precursors exemplify this principle, where the chloro-dimethylpyridine core is intentionally used as a foundation upon which the final, highly active molecules are constructed. google.comgoogle.com

Role of this compound in Drug Discovery Programs

In drug discovery, simple, functionalized heterocyclic compounds like this compound are valued as intermediates. lookchem.com These molecules provide a core structure that can be elaborated through various chemical reactions to build more complex, biologically active compounds. The chlorine atom at the 4-position of the pyridine ring is a key reactive site, susceptible to nucleophilic substitution, allowing for the attachment of diverse functional groups.

A prominent example of the utility of related isomers is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related stomach conditions. google.comasianjpr.com For instance, the synthesis of Omeprazole, a widely used PPI, involves intermediates derived from substituted pyridines. googleapis.com The synthesis of the pyridine portion of Omeprazole has been achieved through various routes, often starting from pyridine derivatives and involving multiple steps of oxidation, substitution, and functional group manipulation to yield the final active pharmaceutical ingredient. googleapis.comgoogle.com One patented process highlights the conversion of a 4-chloro-substituted lutidine (dimethylpyridine) to a 4-methoxy derivative as a key step. google.com

The table below outlines a general synthetic pathway for the pyridine moiety of PPIs, illustrating the type of transformations where a chlorodimethylpyridine scaffold is crucial.

| Step | Starting Material | Reagent(s) | Intermediate Product | Purpose of Step |

| 1 | 2,3,5-Trimethylpyridine | H₂O₂ / Acetic Acid | 2,3,5-Trimethylpyridine N-oxide | Activation of the pyridine ring |

| 2 | 2,3,5-Trimethylpyridine N-oxide | Nitrating Agent | 4-Nitro-2,3,5-trimethylpyridine N-oxide | Introduction of a leaving group at the 4-position |

| 3 | 4-Nitro-2,3,5-trimethylpyridine N-oxide | Thionyl Chloride (SOCl₂) | 4-Chloro-2,3,5-trimethylpyridine (B35177) N-oxide | Conversion to a chloro-substituted intermediate |

| 4 | 4-Chloro-2,3,5-trimethylpyridine N-oxide | Sodium Methoxide (B1231860) (NaOMe) | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | Introduction of the methoxy group via nucleophilic substitution google.com |

| 5 | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | Acetic Anhydride | 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine | Rearrangement and functionalization of the 2-methyl group |

| 6 | 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine | NaOH (Hydrolysis) | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Formation of the alcohol intermediate |

This table illustrates a representative synthetic sequence for a pyridine intermediate used in proton pump inhibitors, based on processes described for related isomers. googleapis.comgoogle.com

Furthermore, the chloropyridine motif is a key component in a number of kinase inhibitors, a major class of anticancer drugs. While specific examples for this compound are not prominent in the literature, its isomers and related structures are. This suggests that this compound is a plausible and valuable intermediate for the synthesis of novel kinase inhibitors, where the pyridine core can serve as a scaffold for binding to the kinase hinge region.

Bioisosteric Replacements Utilizing this compound Analogues

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group or substituent in a lead compound is replaced by another with similar physical or chemical properties. drughunter.comipinnovative.comu-tokyo.ac.jp The goal is to create a new molecule that retains the desired biological activity but has improved characteristics, such as enhanced potency, better selectivity, optimized pharmacokinetic properties, or reduced toxicity. nih.govipinnovative.comspirochem.com Non-classical bioisosteres are structurally distinct groups that can mimic the biological function of the original moiety. u-tokyo.ac.jp

The pyridine ring itself is often used as a bioisostere for a phenyl ring, introducing a nitrogen atom that can act as a hydrogen bond acceptor and alter the compound's polarity and solubility. ipinnovative.com Further substitutions on the pyridine ring allow for extensive fine-tuning. The replacement of one substituent with another on the 2,5-dimethylpyridine (B147104) scaffold can be used to modulate the electronic and steric profile of a drug candidate.

For example, the chlorine atom in this compound could be considered a bioisostere for other groups. The strategic replacement of atoms or groups on the pyridine ring can lead to analogues with significantly different properties. The table below compares potential bioisosteric replacements for the chloro group at the 4-position of a dimethylpyridine ring, based on general principles of medicinal chemistry.

| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Impact on Properties |

| Chloro (-Cl) | Fluoro (-F) | The fluorine atom is smaller and more electronegative, which can alter binding interactions and block metabolic oxidation. | May increase metabolic stability; can act as a weak hydrogen bond acceptor. |

| Chloro (-Cl) | Methoxy (-OCH₃) | Introduces a hydrogen bond acceptor and can alter solubility and conformation. This is a key transformation in PPI synthesis. google.com | Increases polarity; may alter target binding and metabolism. |

| Chloro (-Cl) | Cyano (-CN) | Acts as a hydrogen bond acceptor and can mimic a carbonyl group. Its electron-withdrawing nature affects the pyridine ring's electronics. | Can improve binding affinity; may alter solubility and metabolic profile. |

| Chloro (-Cl) | Trifluoromethyl (-CF₃) | Strongly electron-withdrawing and lipophilic; often used to increase metabolic stability and binding affinity. | Increases lipophilicity and metabolic stability; can enhance cell permeability. |

This strategic modification is central to lead optimization in drug discovery. By creating analogues based on the this compound scaffold, medicinal chemists can explore new chemical space and develop compounds with superior therapeutic profiles. spirochem.com The choice of bioisostere depends heavily on the specific biological target and the desired property improvements. nih.govdrughunter.com

Applications of 4 Chloro 2,5 Dimethylpyridine in Materials Science Research

Incorporation of 4-Chloro-2,5-dimethylpyridine into Functional Materials

There is a lack of specific research detailing the direct incorporation of this compound into functional materials. However, studies on its isomers and other substituted pyridines provide a framework for its potential utility. For instance, research on other pyridine (B92270) derivatives demonstrates their use as building blocks in the synthesis of materials with applications in electronics and photonics. evitachem.com The reactivity of the chloro- and methyl- groups on the pyridine ring could theoretically be exploited for further functionalization, allowing it to be integrated into larger material systems.

Derivatives of other heterocyclic compounds, such as pyrimidines, have been synthesized and studied for their photophysical properties. osf.io These studies often involve Suzuki cross-coupling reactions to create complex molecules with specific electronic characteristics. osf.io This suggests a possible route for modifying this compound to create novel functional materials.

Development of Organic Light-Emitting Diode (OLED) Materials from this compound Derivatives

Direct evidence for the use of this compound derivatives in OLEDs is not present in the surveyed literature. However, the broader class of pyridine and pyrimidine (B1678525) derivatives is of significant interest in OLED research. Pyrimidine-based compounds, for example, have been developed as efficient emitters for OLEDs, sometimes exhibiting thermally activated delayed fluorescence (TADF). osf.io Research into other pyridine-containing structures has also shown their potential as candidates for OLED applications. researchgate.net These materials' performance is often linked to their photophysical properties, such as their emission spectra and quantum yields, which are tunable through chemical modification. researchgate.netrsc.org The electron-withdrawing nature of the pyridine ring, which can be modulated by substituents like chloro and methyl groups, is a key feature in designing materials for OLEDs.

Synthesis of Polymeric Materials Utilizing this compound Monomers

The direct use of this compound as a monomer for polymer synthesis is not a well-documented area of research. However, related pyridine-containing monomers have been successfully polymerized. For example, a novel vinylpyridine-based phthalonitrile (B49051) monomer was synthesized and polymerized to create a high-temperature polymer with excellent thermal stability and mechanical properties. researchgate.net This indicates the feasibility of incorporating pyridine rings into polymer backbones to achieve desirable material characteristics.

Furthermore, a dissertation on functional copolymers describes the use of 4-chloro-2,6-dimethylpyridine (B1297441) as a starting material for synthesizing functionalized pyridines. tum.de These functionalized molecules are designed for potential use in surface-grafting polymers, highlighting the role of chloropyridine derivatives as precursors to functional monomers. tum.de The development of polymers containing acidic P–OH fragments has also been reviewed, showcasing various polymerization techniques like ring-opening polymerization of functional monomers. mdpi.comrsc.org While not directly involving this compound, this body of work establishes the principles by which such a monomer could potentially be used in polymer chemistry.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-2,5-dimethylpyridine. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound, including the two methyl carbons and the five pyridine (B92270) ring carbons, will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom. For example, carbons bonded to the electronegative chlorine atom and nitrogen atom will be deshielded and appear at a lower field. While specific ¹³C NMR data for this compound is scarce in the provided results, analysis of related structures like 2,5-dimethylpyridine (B147104) shows characteristic chemical shifts for the pyridine and methyl carbons. chemicalbook.com The study of various substituted pyridine derivatives by ¹³C NMR spectroscopy has established a reliable method for assigning chemical shifts and understanding substituent effects. nih.govresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 | ~20-25 |

| C3-H | ~7.0-7.2 | ~120-125 |

| C4-Cl | - | ~145-150 |

| C5-CH₃ | ~2.3 | ~18-22 |

| C6-H | ~8.2-8.4 | ~148-152 |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, allowing for the determination of its elemental composition. The nominal mass of this compound (C₇H₈ClN) is approximately 141.6 g/mol . nih.gov The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with a ratio of approximately 3:1. miamioh.edu

Fragmentation Analysis: In the mass spectrometer, this compound is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and cleavage of the side chains. miamioh.edu For this compound, expected fragments would correspond to the loss of a chlorine atom, a methyl group, or hydrogen cyanide from the pyridine ring. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the original molecule. For example, the GC-MS data for the isomeric 4-chloro-2,6-dimethylpyridine (B1297441) shows a top peak at m/z 141, a second highest at m/z 143, and a third at m/z 106, corresponding to the molecular ion, its isotope, and loss of chlorine, respectively. nih.govnih.gov A similar pattern would be expected for this compound. The mzCloud database contains mass spectral data for a compound listed as 4-Chloro-2,5-DMA, which likely corresponds to 4-Chloro-2,5-dimethylaniline, but indicates the availability of curated mass spectral data for such compounds. mzcloud.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC): Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like this compound. GC can effectively separate the target compound from starting materials, byproducts, and residual solvents. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Monitoring reactions by GC allows for the determination of reaction completion and the formation of any impurities. beilstein-journals.org For instance, the purity of a related compound, 4-Chloro-2,3-dimethylpyridine (B1603871) N-Oxide, is determined to be greater than 98.0% by GC. tcichemicals.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful technique for purity assessment and reaction monitoring, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC with a C18 column is a common method. The purity of this compound can be determined with high accuracy using HPLC with UV detection. lgcstandards.com This technique is also used to monitor the synthesis of related compounds, ensuring high purity of the final product. The development of stability-indicating analytical methods using HPLC is crucial in pharmaceutical applications. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the chloro and methyl substituents. It would also provide insights into how the molecules pack in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions. While no specific crystal structure for this compound was found in the search results, the crystal structure of a related complex, trans-(3,5-dimethylpyridine)(dimethyl sulphoxide-S)di-iodoplatinum, has been determined, demonstrating the feasibility of crystallographic studies on substituted pyridines. rsc.org The Crystallography Open Database is a potential resource for such structural information. ugr.es The structural analysis of similar compounds, like 2-chloro-N-{4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-thiazol-2-yl}-acetamide, highlights the detailed information that can be obtained from X-ray diffraction studies. researchgate.net

Computational and Theoretical Studies on 4 Chloro 2,5 Dimethylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 4-chloro-2,5-dimethylpyridine. These calculations can predict various molecular properties that are crucial for understanding its chemical behavior.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap provides information about the molecule's chemical stability and its tendency to participate in chemical reactions. A smaller gap generally indicates higher reactivity. For instance, in related pyridine (B92270) derivatives, HOMO and LUMO analysis has been used to understand charge transfer within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful computational tool that examines charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.gov These calculations can reveal the intricate electronic effects of the chloro and dimethyl substituents on the pyridine ring. The chlorine atom, being an electron-withdrawing group, and the methyl groups, being electron-donating, create a unique electronic distribution that influences the molecule's reactivity and interaction with other chemical species.

Furthermore, quantum chemical calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is valuable for predicting sites susceptible to electrophilic and nucleophilic attack. In a study on a related chloro-substituted phenyl acetate (B1210297) derivative, the MEP was used to identify reactive sites. nih.gov

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative

| Property | Value | Method |

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP |

| Dipole Moment (μ) | Data not available | B3LYP/6-311G(d,p) |

| First Hyperpolarizability (β) | Data not available | B3LYP/6-311G(d,p) |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This helps in understanding the binding mode and affinity. For example, studies on derivatives of 4,6-dimethylpyridine have utilized molecular docking to investigate their binding to enzymes like cyclooxygenase (COX). mdpi.com In such studies, different docking protocols, including rigid receptor docking, induced fit docking (IFD), and quantum polarized ligand docking (QPLD), can be employed to improve the accuracy of the predicted binding modes. researchgate.net

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. researchgate.netresearchgate.net MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to achieve optimal binding. These simulations can also be used to calculate the binding free energy, offering a more quantitative measure of the binding affinity. nih.gov For instance, MD simulations of imidazo[4,5-b]pyridine derivatives have been used to assess the stability of the protein-ligand complex. nih.gov

Table 2: Example of Molecular Docking Results for a Pyridine Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -14.5 | Asp668, Leu718, Met780 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds.

In a typical QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity.

For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. Studies on other pyridine derivatives, such as 1,4-dihydropyridines and imidazo[4,5-b]pyridines, have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural requirements for their biological activity. nih.govresearchgate.net These models can generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

A study on 1,4-dihydropyridine (B1200194) derivatives, for instance, generated CoMFA and CoMSIA models with high correlation coefficients (r²) of 0.98 and 0.95, respectively, indicating a strong relationship between the structural features and the antitubercular activity. researchgate.net

Table 3: Statistical Parameters from a 3D-QSAR Study on Pyridine Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) |

| CoMFA | 0.56 | 0.98 | 0.74 |

| CoMSIA | 0.62 | 0.95 | 0.69 |

Note: This data is from a QSAR study on 1,4-dihydropyridine derivatives and serves as an example of the statistical validation of such models. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of molecules, such as their vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. rsc.orgekb.eg These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with the experimental one. elixirpublishers.com Discrepancies between the calculated and experimental spectra can often be resolved by scaling the calculated frequencies. This combined experimental and theoretical approach provides a more robust assignment of the vibrational modes.

Similarly, theoretical calculations of NMR chemical shifts can assist in the assignment of signals in experimental NMR spectra. rsc.org This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

While specific computational spectroscopic studies on this compound were not found, research on similar molecules like 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate demonstrates the utility of these methods. nih.gov In that study, DFT calculations were used to predict the vibrational frequencies, and the results were in good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov

Environmental and Green Chemistry Aspects of 4 Chloro 2,5 Dimethylpyridine Synthesis

Sustainable Synthetic Routes for 4-Chloro-2,5-dimethylpyridine

The pursuit of sustainability in chemical synthesis involves developing routes that are more efficient, use less hazardous materials, and are more environmentally benign than traditional methods. For chloropyridine derivatives, conventional syntheses often rely on harsh chlorinating agents and hazardous solvents.

Recent research has focused on developing greener alternatives. One approach involves replacing traditional, hazardous chlorinating agents like thionyl chloride or chlorine gas with solid, more manageable reagents. For instance, the use of trichloroisocyanuric acid as a chlorinating agent for a related compound, 2-chloro-5-methyl pyridine (B92270), offers a solvent-free method that circumvents the generation of acidic wastewater and hazardous off-gases associated with older chlorine gas methods. chemicalbook.com Another innovative approach for a similar pyridine derivative replaces sulfur oxychloride with triphosgene (B27547) as the chlorinating agent. google.com This change is beneficial as the reaction's byproduct is carbon dioxide, which is more environmentally friendly than the pungent sulfurous gas emitted when using thionyl chloride. google.com

Microwave-assisted synthesis represents another significant advancement in green chemistry. mdpi.com This technique can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and purities, thereby minimizing the need for extensive purification steps that generate waste. mdpi.com While specific applications to this compound are not extensively detailed, the principles are broadly applicable to the synthesis of N-heterocycles.

The table below summarizes a comparison between traditional and potentially more sustainable reagents for chlorination reactions in pyridine synthesis.

| Feature | Traditional Reagent (e.g., Thionyl Chloride) | Greener Alternative (e.g., Triphosgene) |

| Byproducts | SO₂, HCl (corrosive, toxic gases) | CO₂, HCl |

| Handling | Liquid, corrosive, reacts with moisture | Solid, more stable |

| Environmental Impact | Contributes to acid rain, air pollution | Lower direct environmental toxicity of byproducts |

| Reaction Conditions | Often requires inert atmosphere | Can be used under milder conditions |

Solvent Selection and Waste Minimization in Laboratory Synthesis

Solvent selection is a cornerstone of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. Traditional syntheses of pyridine derivatives have often employed halogenated solvents such as dichloromethane (B109758) and chloroform. google.comchemicalbook.com These solvents are now recognized as being environmentally persistent and having potential health risks.

Green chemistry encourages the use of less hazardous solvents. Toluene (B28343), for example, has been used as a replacement for chlorinated solvents in the synthesis of related chloromethylpyridine hydrochlorides. google.com An even more sustainable approach is the use of water as a reaction medium, which is non-toxic, non-flammable, and inexpensive. researchgate.net The development of "on-water" reactions, where organic reactions are carried out in aqueous suspensions, has shown promise for various synthetic transformations. researchgate.net

Process Intensification: Combining multiple reaction steps into a single pot ("one-pot synthesis") reduces the need for intermediate isolation and purification steps, thereby saving on solvents and energy and reducing waste.

Catalysis: Using catalytic amounts of reagents instead of stoichiometric amounts minimizes waste. The use of recyclable catalysts is particularly beneficial. researchgate.net

Solvent Recycling: Implementing procedures to recover and reuse solvents can significantly decrease the environmental footprint of a synthesis.

The following table provides a comparative overview of solvents used in pyridine chemistry.

| Solvent Class | Examples | Environmental/Safety Concerns | Greener Alternatives |

| Halogenated | Dichloromethane, Chloroform | Carcinogenicity, ozone depletion, persistence | Toluene, 2-Methyltetrahydrofuran |

| Aprotic Polar | Dimethylformamide (DMF) | Reproductive toxicity | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) |